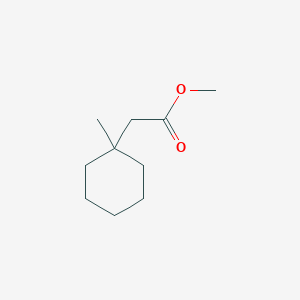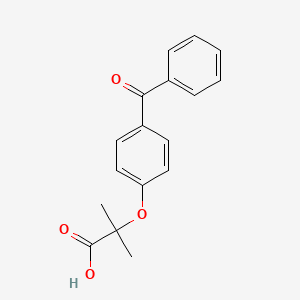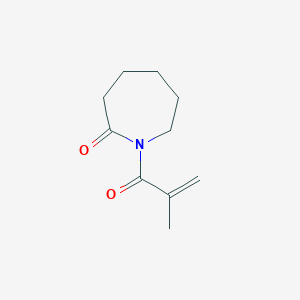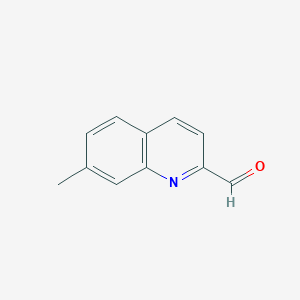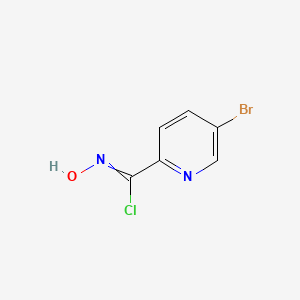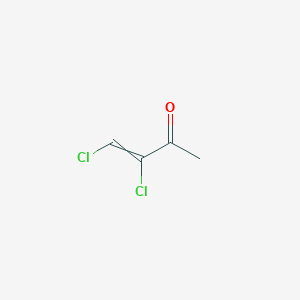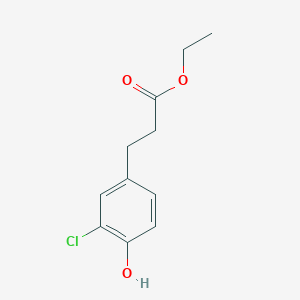
Ethyl 3-(3-chloro-4-hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to a propionate moiety, which is further substituted with a 3’-chloro-4’-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate typically involves the esterification of 3-(3’-chloro-4’-hydroxyphenyl)propionic acid with ethanol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(3’-chloro-4’-oxophenyl)propionate.
Reduction: Formation of 3-(3’-chloro-4’-hydroxyphenyl)propanol.
Substitution: Formation of 3-(3’-substituted-4’-hydroxyphenyl)propionate derivatives.
Scientific Research Applications
Ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate is largely dependent on its chemical structure. The presence of the hydroxyl and chloro groups allows for interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the chloro group can participate in hydrophobic interactions.
Comparison with Similar Compounds
Ethyl 3-(3’-chloro-4’-hydroxyphenyl)propionate can be compared with other similar compounds such as:
Ethyl 3-(4-hydroxyphenyl)propionate: Lacks the chloro substituent, which may result in different reactivity and biological activity.
Ethyl 3-(3’-methoxy-4’-hydroxyphenyl)propionate: Contains a methoxy group instead of a chloro group, which can influence its chemical and biological properties.
Ethyl 3-(3’,5’-dichloro-4’-hydroxyphenyl)propionate: Has an additional chloro substituent, potentially altering its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
ethyl 3-(3-chloro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H13ClO3/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7,13H,2,4,6H2,1H3 |
InChI Key |
AAQLYMFVRDERCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


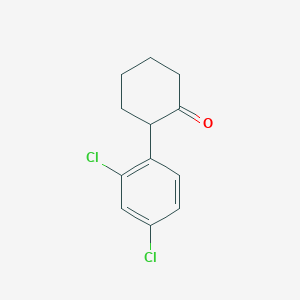
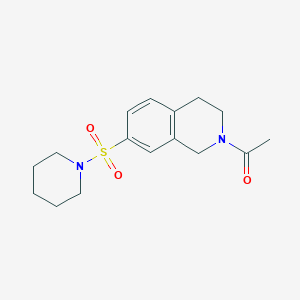

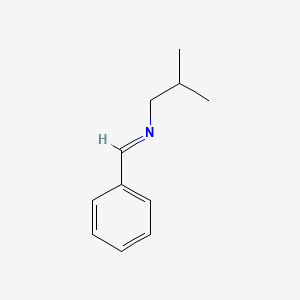
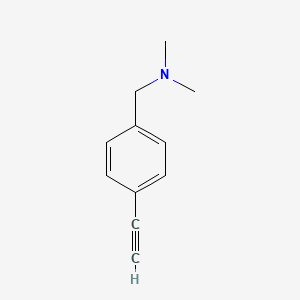
![Ethyl (3-chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B8679273.png)
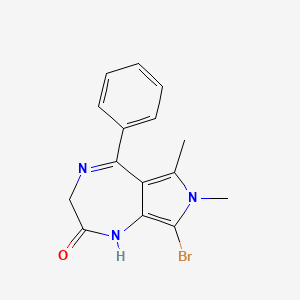
![Methyl 2-[3-(3-chloropropoxy)phenyl]acetate](/img/structure/B8679282.png)
